Takeda-6d
Overview
Description
Takeda-6d is a novel, potent inhibitor of the RAF and vascular endothelial growth factor receptor 2 (VEGFR2). It exhibits inhibitory activity with IC50 values of 7.0 nM for RAF and 2.2 nM for VEGFR2 . This compound is primarily used in scientific research for its antiangiogenic and antitumor properties .
Mechanism of Action
Takeda-6d, also known as 2-chloro-3-(1-cyanocyclopropyl)-N-(5-((2-(cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)oxy)-2-fluorophenyl)benzamide or 2-Chloro-3-(1-Cyanocyclopropyl)-N-[5-({2-[(Cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-B]pyridin-5-Yl}oxy)-2-Fluorophenyl]benzamide, is a potent and orally active inhibitor with a wide range of applications in biochemical research .
Target of Action
The primary targets of this compound are BRAF and VEGFR2 . BRAF is a protein kinase involved in sending signals inside cells, which are involved in directing cell growth. VEGFR2 is a receptor for vascular endothelial growth factor (VEGF), playing a key role in angiogenesis, the growth of new blood vessels .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has IC50 values of 7.0 nM for BRAF and 2.2 nM for VEGFR2, indicating its potent inhibitory action . By inhibiting these targets, this compound can suppress the signaling pathways they are involved in .
Biochemical Pathways
This compound affects the MAPK/ERK and VEGFR2 pathways . By inhibiting BRAF, it suppresses the MAPK/ERK pathway, leading to decreased cell proliferation. Its inhibition of VEGFR2 leads to antiangiogenesis, suppressing the growth of new blood vessels .
Pharmacokinetics
This compound is orally active and shows sufficient oral bioavailability . It has been shown to have a bioavailability of 70.5% in rats .
Result of Action
The inhibition of BRAF and VEGFR2 by this compound leads to significant suppression of ERK1/2 phosphorylation . This results in antitumor activity, as seen in studies where this compound showed tumor regression without severe toxicity .
Biochemical Analysis
Biochemical Properties
Takeda-6d interacts with several enzymes and proteins in biochemical reactions. It inhibits wild-type B-RAF, mutant B-RAF V600E, and C-RAF, with IC50 values of 12, 7, and 1.5 nM, respectively . It also inhibits VEGFR2 with an IC50 value of 2.8 nM . These interactions are crucial for its role in inhibiting the growth of cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits MEK and ERK1/2 phosphorylation in several colon cancer and melanoma cell lines expressing B-RAF V600E . It also inhibits VEGF-A-induced phosphorylation of VEGFR2 in VEGFR2-overexpressing KDR cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to RAF kinases and VEGFR2, inhibiting their activity and thus disrupting the signaling pathways they are involved in .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model when administered at a dose of 10 mg/kg . This suggests that this compound has long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 10 mg/kg, this compound has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model . The effects of different dosages on other types of cells and tissues have not been extensively studied.
Metabolic Pathways
It is known to inhibit RAF kinases and VEGFR2, but the specific metabolic pathways these enzymes are involved in, and how this compound affects these pathways, is not clear .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: While specific industrial production methods for Takeda-6d are not widely documented, the compound is synthesized in research laboratories under controlled conditions. The process involves precise temperature control, solvent selection, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Takeda-6d undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Takeda-6d has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RAF and VEGFR2 pathways.
Biology: Investigated for its effects on cellular signaling pathways and angiogenesis.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Comparison with Similar Compounds
VEGFR-2-IN-36: A potent VEGFR-2 inhibitor with IC50 value of 0.067 μM.
TIE-2/VEGFR-2 kinase-IN-5: A potent TIE-2 and VEGFR-2 tyrosine kinase receptor inhibitor.
SU5408: A potent, cell-permeable inhibitor of the VEGFR2 kinase.
Uniqueness: Takeda-6d is unique due to its dual inhibition of both RAF and VEGFR2, making it a valuable tool in studying both pathways simultaneously. Its potent inhibitory activity and significant suppression of ERK1/2 phosphorylation further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPMAXSABUPRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClFN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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